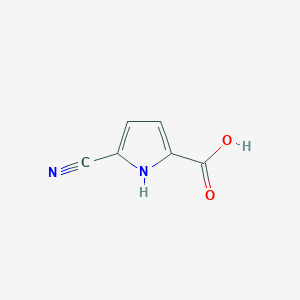

5-Cyano-1H-pyrrole-2-carboxylic acid

描述

Discovery and Development History

The development of this compound emerged from systematic efforts to create pyrrole derivatives with enhanced functionality for pharmaceutical and materials science applications. While specific documentation of its initial discovery is limited in the available literature, the compound represents part of a broader research initiative focused on developing pyrrole-based building blocks for complex molecular architectures. The synthesis and characterization of this compound have been facilitated by advances in heterocyclic chemistry methodologies that allow for precise placement of functional groups on pyrrole rings.

Research into cyano-substituted pyrrole derivatives has been driven by the recognition that nitrile groups can serve as versatile synthetic handles for further transformations while also contributing electron-withdrawing effects that modify the electronic properties of the pyrrole ring. The development of efficient synthetic routes to access this compound has involved optimization of reaction conditions, including careful control of temperature, pH, and reaction time to ensure high yields and purity of the final product.

The compound has gained particular attention in recent years due to its potential applications in pharmaceutical research, where it serves as a key intermediate in the synthesis of biologically active molecules. The presence of both cyano and carboxylic acid groups provides multiple sites for chemical modification, making it an attractive starting material for the development of drug candidates with diverse biological activities.

Contemporary research has focused on developing more efficient synthetic pathways and exploring new applications for this compound in various fields of chemistry and biology. The evolution of synthetic methodologies has enabled researchers to access this compound with greater efficiency and to explore its potential in creating novel molecular architectures with desired properties.

Significance in Heterocyclic Chemistry

This compound occupies a particularly important position within heterocyclic chemistry due to its unique combination of functional groups and the resulting chemical properties. Pyrroles constitute one of the most important classes of five-membered nitrogen-containing heterocycles, and they are widely used in numerous medically relevant fields. The compound represents an advanced example of how strategic functionalization can enhance the utility of the basic pyrrole framework.

The significance of this compound in heterocyclic chemistry stems from its ability to participate in diverse chemical transformations while serving as a building block for more complex structures. The cyano group at position 5 provides an electron-withdrawing effect that influences the electronic distribution throughout the pyrrole ring, while the carboxylic acid group at position 2 offers opportunities for further derivatization through esterification, amidation, and other reactions. This combination of functional groups creates a compound that can serve as both a nucleophile and an electrophile in different reaction contexts.

The compound's role in heterocyclic chemistry is further enhanced by its ability to participate in cyclization reactions that can lead to fused ring systems and other complex architectures. Research has demonstrated that pyrrole derivatives with multiple functional groups can undergo cyclization reactions to form polycyclic systems with potential biological activity. The strategic placement of the cyano and carboxylic acid groups in this compound provides opportunities for selective reactions that can lead to diverse molecular frameworks.

Furthermore, the compound serves as an important model system for understanding the electronic effects of multiple substituents on pyrrole rings. The electron-withdrawing nature of both the cyano and carboxylic acid groups creates a unique electronic environment that can be studied to understand how substituent effects influence reactivity and selectivity in heterocyclic chemistry. This understanding has broader implications for the design of new heterocyclic compounds with desired properties.

Position Within Pyrrole Derivative Classification

Within the extensive classification system of pyrrole derivatives, this compound represents a disubstituted pyrrole with electron-withdrawing substituents at both the 2 and 5 positions. This classification places it among the more highly functionalized pyrrole derivatives that have been developed for specialized applications in organic synthesis and pharmaceutical research. The compound belongs to the broader category of cyano-pyrrole carboxylic acids, which have emerged as important synthetic intermediates in recent decades.

The systematic classification of this compound begins with its identification as a 1H-pyrrole, indicating that the nitrogen atom bears a hydrogen substituent rather than an alkyl or other group. The presence of the cyano group at position 5 classifies it among the cyano-pyrroles, while the carboxylic acid functionality at position 2 places it within the pyrrole carboxylic acid family. This dual classification reflects the compound's versatility and the multiple synthetic pathways through which it can be accessed and utilized.

Comparative analysis with related compounds reveals the unique properties that distinguish this compound from other pyrrole derivatives. For example, pyrrole-2-carboxylic acid lacks the electron-withdrawing cyano group, resulting in different electronic properties and reactivity patterns. Similarly, 5-cyano-1H-pyrrole derivatives without the carboxylic acid functionality exhibit different solubility characteristics and synthetic utility.

The compound's position within pyrrole derivative classification is also defined by its relationship to naturally occurring pyrrole-containing molecules. While many natural products contain pyrrole rings, the specific substitution pattern found in this compound is primarily synthetic in origin, reflecting the ability of modern organic chemistry to create molecular architectures that extend beyond those found in nature. This synthetic accessibility has made it an important target for pharmaceutical research and materials science applications.

Research Evolution and Current Landscape

The research landscape surrounding this compound has evolved significantly over the past two decades, driven by advances in synthetic methodology and growing recognition of its potential applications. Early research focused primarily on developing efficient synthetic routes to access the compound and characterizing its basic chemical properties. Contemporary research has expanded to explore its applications in pharmaceutical chemistry, materials science, and as a building block for complex molecular architectures.

Current research efforts have revealed that this compound can undergo various chemical reactions including oxidation, reduction, and substitution reactions. The compound's ability to participate in these diverse transformations has made it an attractive target for researchers developing new synthetic methodologies. Recent studies have demonstrated that the cyano and carboxylic acid groups are crucial for binding to biological targets such as enzymes or receptors, potentially influencing enzyme activity or receptor signaling pathways.

The evolution of research in this area has been facilitated by improvements in analytical techniques that allow for detailed characterization of the compound and its derivatives. Spectroscopic methods including nuclear magnetic resonance and infrared spectroscopy have provided detailed insights into the compound's structure and electronic properties. These analytical advances have enabled researchers to optimize synthetic conditions and explore new reaction pathways with greater precision.

Contemporary research has also focused on exploring the biological activities of this compound and its derivatives. Studies have indicated potential anti-inflammatory and analgesic properties, which stem from the compound's ability to modulate enzyme activity or receptor binding. The mechanism of action involves interaction with biological targets through the cyano and carboxylic acid groups, which are crucial for binding to active sites and influencing biochemical pathways.

属性

IUPAC Name |

5-cyano-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2/c7-3-4-1-2-5(8-4)6(9)10/h1-2,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCODEPXKMGSYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717728 | |

| Record name | 5-Cyano-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854044-30-7 | |

| Record name | 5-Cyano-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyano-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Cyanation of Pyrrole-2-carboxylic Acid Derivatives

One straightforward approach is the direct cyanation of 1H-pyrrole-2-carboxylic acid or its derivatives at the 5-position. This can be achieved via electrophilic substitution or transition-metal-catalyzed cyanation reactions.

- Procedure:

- Starting from pyrrole-2-carboxylic acid, halogenation at the 5-position (e.g., bromination) is performed.

- The halogenated intermediate undergoes nucleophilic substitution with a cyanide source such as copper(I) cyanide.

- Reaction conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.

- Advantages: Direct and relatively simple.

- Limitations: Requires halogenation step; potential side reactions with cyanide.

Synthesis via Nitrile-Containing Precursors

Another method involves constructing the pyrrole ring from nitrile-containing precursors that already bear the cyano group.

- Procedure:

- Cyclization reactions involving cyano-substituted precursors and suitable amines or aldehydes can form the pyrrole ring with the cyano substituent in place.

- Subsequent oxidation or functional group manipulation installs the carboxylic acid at position 2.

- Advantages: Allows precise introduction of the cyano group.

- Limitations: Multi-step synthesis; requires careful control of reaction conditions.

Conversion from 5-Carboxypyrrole Derivatives via Dehydration or Substitution

Starting from 5-carboxypyrrole-2-carboxylic acid or related compounds, the carboxyl group at position 5 can be converted to a cyano group through dehydration or substitution reactions.

- Procedure:

- The 5-carboxyl group is first converted into an acyl chloride using reagents such as thionyl chloride or phosphorus pentachloride.

- Reaction with hydroxylamine forms the corresponding hydroxamic acid intermediate.

- Dehydration of this intermediate yields the nitrile (cyano) group at position 5.

- Advantages: Efficient conversion using well-known reagents.

- Limitations: Requires careful control of dehydration conditions to avoid side reactions.

Detailed Research Findings and Data

| Preparation Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Halogenation followed by cyanation | Pyrrole-2-carboxylic acid | Bromination (Br2), CuCN, DMF, heat | 60-75 | Requires halogenation step; moderate yields |

| Cyclization from cyano precursors | Cyano-substituted aldehydes/amines | Acid/base catalysis, oxidants | 50-70 | Multi-step; allows precise substitution |

| Conversion from 5-carboxypyrrole derivatives | 5-Carboxypyrrole-2-carboxylic acid | SOCl2 or PCl5, hydroxylamine, dehydration agents | 65-80 | Efficient; uses acyl chloride and hydroxamic acid intermediates |

Example: Conversion of 5-Carboxypyrrole-2-carboxylic Acid to this compound

- Step 1: Formation of acyl chloride by reacting 5-carboxypyrrole-2-carboxylic acid with thionyl chloride under reflux.

- Step 2: Treatment of the acyl chloride with hydroxylamine to yield the hydroxamic acid intermediate.

- Step 3: Dehydration of the hydroxamic acid intermediate (using reagents such as phosphorus pentachloride or heat) to form the cyano group at position 5.

- Outcome: This method provides a high yield of the target compound with good purity, suitable for further pharmaceutical applications.

Notes on Purification and Characterization

- Purification is typically achieved by recrystallization or chromatographic methods.

- Characterization includes NMR spectroscopy, IR spectroscopy (notably the cyano stretch around 2200 cm⁻¹), mass spectrometry, and elemental analysis.

- High-performance liquid chromatography (HPLC) is used to confirm purity.

化学反应分析

Types of Reactions: 5-Cyano-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the cyano group to an amine group, yielding 5-amino-1H-pyrrole-2-carboxylic acid.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids such as aluminum chloride.

Major Products:

Oxidation: Various oxidized pyrrole derivatives.

Reduction: 5-Amino-1H-pyrrole-2-carboxylic acid.

Substitution: Halogenated or nitro-substituted pyrrole derivatives.

科学研究应用

Pharmaceutical Applications

5-Cyano-1H-pyrrole-2-carboxylic acid has been investigated for its potential in drug development, particularly as an intermediate in the synthesis of bioactive compounds. Its derivatives have shown promise in:

- Anticancer Agents : Research indicates that derivatives of pyrrole compounds exhibit cytotoxic activity against various cancer cell lines. For example, studies have demonstrated the effectiveness of pyrrole-based compounds in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

- Protein Kinase Inhibitors : The compound has been noted for its role in developing inhibitors targeting specific protein kinases, which are crucial in cancer signaling pathways. These inhibitors can potentially lead to new therapeutic options for cancer treatment .

Agrochemical Applications

In agrochemistry, this compound is used as a building block for:

- Pesticides and Herbicides : The compound is involved in the synthesis of novel agrochemicals aimed at enhancing crop protection. Its derivatives have shown efficacy against a range of pests and weeds, contributing to sustainable agricultural practices .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis:

- Synthesis of Pyrrole Derivatives : It is utilized in synthesizing various pyrrole derivatives that have applications in materials science and medicinal chemistry. These derivatives often possess unique electronic and optical properties, making them suitable for advanced material applications .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of a series of pyrrole derivatives synthesized from this compound. The results showed significant cytotoxic effects against human breast cancer cells, with some compounds exhibiting IC50 values lower than standard chemotherapeutics .

Case Study 2: Agrochemical Development

In a recent investigation into new herbicides, researchers synthesized several derivatives from this compound. These compounds demonstrated potent herbicidal activity against common agricultural weeds, suggesting their potential use as environmentally friendly alternatives to existing herbicides .

Data Table: Summary of Applications

作用机制

The mechanism of action of 5-Cyano-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural Isomers and Derivatives

The compound is compared below with analogs featuring substitutions at positions 3, 4, and 5 of the pyrrole ring, as well as fused-ring systems (e.g., pyrrolopyridines). Key parameters include molecular properties, synthetic yields (where reported), and safety profiles.

Table 1: Structural and Functional Comparison of Pyrrole Carboxylic Acid Derivatives

Key Research Findings

(a) Electronic and Steric Effects

- Cyano Group Position: The electron-withdrawing cyano group at C5 in this compound enhances the acidity of the carboxylic acid moiety compared to its C3-cyano isomer. This property may influence its reactivity in metal-catalyzed coupling reactions or nucleophilic substitutions .

- Substituent Diversity : Methoxy (electron-donating) and chloro (electron-withdrawing) groups in pyrrolopyridine derivatives (Table 1) demonstrate how electronic effects modulate reactivity. For example, 5-methoxy derivatives exhibit higher synthetic yields (80%) compared to 5-chloro analogs (71%) .

生物活性

5-Cyano-1H-pyrrole-2-carboxylic acid (C6H4N2O2) is a heterocyclic compound characterized by a pyrrole ring with a cyano group at the 5-position and a carboxylic acid group at the 2-position. This unique structure contributes to its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and drug discovery.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been investigated for its efficacy against various pathogens, including Mycobacterium tuberculosis. A structure-activity relationship (SAR) analysis demonstrated that modifications to the compound could enhance its activity against drug-resistant strains of tuberculosis. For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) below 0.016 μg/mL, indicating potent activity with low cytotoxicity (IC50 > 64 μg/mL) .

Anticancer Activity

The compound has also been explored for its anticancer properties. Research indicates that it may act by modulating specific molecular targets within cancer cells, potentially influencing pathways related to cell proliferation and apoptosis. The presence of both cyano and carboxylic acid groups allows for diverse interactions with biological macromolecules, enhancing its therapeutic potential .

The mechanism of action for this compound is believed to involve:

- Binding to Enzymes or Receptors : The compound can interact with various enzymes or receptors, altering their activity.

- Hydrogen Bonding : The functional groups facilitate hydrogen bonding and electrostatic interactions critical for biological activity.

- Inhibition of Mycolic Acid Biosynthesis : In the case of anti-TB activity, it has been shown to inhibit the biosynthesis of mycolic acids in M. tuberculosis .

Case Study 1: Anti-Tuberculosis Activity

A study focused on the design and synthesis of pyrrole derivatives, including this compound, revealed significant anti-TB activity against both wild-type and mutant strains. The study utilized a pharmacophore model based on the crystal structure of MmpL3, an essential enzyme in mycobacterial cell wall synthesis. Compounds derived from this scaffold displayed enhanced potency compared to traditional treatments .

Case Study 2: Anticancer Efficacy

Another investigation assessed the anticancer effects of various pyrrole derivatives, including this compound. The findings indicated that these compounds could induce apoptosis in cancer cell lines through pathways involving caspase activation and mitochondrial depolarization .

Comparative Analysis with Related Compounds

A comparative analysis was conducted to evaluate the biological activity of this compound against similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1H-Pyrrole-2-carboxylic acid | Lacks cyano group | Limited bioactivity |

| 5-Amino-1H-pyrrole-2-carboxylic acid | Contains amino group | Different reactivity |

| 5-Nitro-1H-pyrrole-2-carboxylic acid | Features nitro group | Distinct electronic properties |

The presence of both cyano and carboxylic acid groups in this compound provides a unique balance of reactivity and stability, enhancing its application in organic synthesis and drug development.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-cyano-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via functionalization of the pyrrole ring. A common approach involves cyano-group introduction at the 5-position through nitrile substitution or cyanation reactions. For example, bromination of 1H-pyrrole-2-carboxylic acid followed by nucleophilic substitution with cyanide sources (e.g., CuCN/KCN) under inert atmospheres . Retrosynthetic AI tools can predict feasible routes by analyzing bond dissociation energies and intermediate stability, leveraging databases like Reaxys or Pistachio .

- Optimization : Key parameters include temperature control (60–80°C for nitrile introduction), solvent polarity (DMF or DMSO for polar intermediates), and catalyst selection (e.g., Pd/C for deprotection steps). Monitor reaction progress via TLC or HPLC .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Techniques :

- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions in dimers) using SHELX software for refinement .

- Spectroscopy :

- FT-IR : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and cyano groups (C≡N ~2200 cm⁻¹).

- NMR : ¹H NMR shows pyrrole protons (δ 6.5–7.5 ppm), while ¹³C NMR identifies carbonyl (δ ~165 ppm) and cyano (δ ~115 ppm) carbons .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₆H₃N₂O₂, exact mass 137.02 g/mol) .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Hazards : Oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

- Protocols :

- Use PPE: Nitrile gloves, face shields, and fume hoods for weighing.

- Emergency measures: Immediate rinsing with water for eye/skin contact; administer oxygen if inhaled .

- Storage: In airtight containers under nitrogen, away from oxidizers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug design?

- Methods :

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess electrophilicity at the cyano group and acidity of the carboxylic proton.

- Molecular docking : Screen against biological targets (e.g., kinases) using AutoDock Vina; prioritize binding poses with ∆G < −7 kcal/mol .

- Data Interpretation : Correlate HOMO-LUMO gaps with experimental reaction rates (e.g., nucleophilic attacks at the cyano position) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Case Study : Discrepancies in ¹H NMR integration ratios may arise from tautomerism (e.g., keto-enol forms).

- Solutions :

- Variable-temperature NMR to detect tautomeric shifts.

- X-ray crystallography to confirm dominant solid-state conformation .

- Cross-validate with 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .

Q. How does the electronic nature of the cyano group influence the compound’s bioactivity in medicinal chemistry studies?

- Mechanistic Insights :

- The electron-withdrawing cyano group enhances electrophilicity, facilitating covalent binding to cysteine residues in enzymes (e.g., protease inhibitors).

- Modulates solubility: Cyano reduces logP vs. carboxylic acid, balancing membrane permeability and aqueous solubility .

- Experimental Validation :

- SAR studies: Compare IC₅₀ values of cyano-substituted analogs vs. methyl or halide derivatives in enzyme assays .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Challenges : Low solubility in common solvents (e.g., water, ethanol) and polymorphism risks.

- Crystallization Protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。